tert-butyl N-[(2S)-1-(benzyloxy)-4-bromobutan-2-yl]carbamate
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Description
Tert-butyl N-[(2S)-1-(benzyloxy)-4-bromobutan-2-yl]carbamate is a chemical compound with the CAS Number: 2639391-75-4 . It has a molecular weight of 358.28 . The IUPAC name for this compound is tert-butyl (S)- (1- (benzyloxy)-4-bromobutan-2-yl)carbamate .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C16H24BrNO3/c1-16(2,3)21-15(19)18-14(9-10-17)12-20-11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,18,19)/t14-/m0/s1 . This code provides a unique representation of the molecular structure.Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[(2S)-1-(benzyloxy)-4-bromobutan-2-yl]carbamate involves the protection of the amine group, followed by the bromination of the alkyl chain, and finally the coupling of the protected amine with the appropriate carbamate.", "Starting Materials": [ "tert-butyl carbamate", "benzyl alcohol", "4-bromobutan-2-ol", "triethylamine", "acetic anhydride", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "methylene chloride", "diethyl ether", "sodium sulfate" ], "Reaction": [ "Protection of the amine group in tert-butyl carbamate with acetic anhydride and triethylamine to form tert-butyl N-acetylcarbamate", "Bromination of 4-bromobutan-2-ol with hydrochloric acid and sodium bicarbonate to form 4-bromo-1-butanol", "Coupling of benzyl alcohol with 4-bromo-1-butanol using sodium bicarbonate and triethylamine to form 1-(benzyloxy)-4-bromobutan-2-ol", "Protection of the hydroxyl group in 1-(benzyloxy)-4-bromobutan-2-ol with acetic anhydride and triethylamine to form tert-butyl N-[(2S)-1-(benzyloxy)-4-bromobutan-2-yl]carbamate" ] } | |
CAS RN |
2639391-75-4 |
Product Name |
tert-butyl N-[(2S)-1-(benzyloxy)-4-bromobutan-2-yl]carbamate |
Molecular Formula |
C16H24BrNO3 |
Molecular Weight |
358.3 |
Purity |
95 |
Origin of Product |
United States |
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